Product packaging for Nudifloside B(Cat. No.:)

Nudifloside B

Cat. No.: B161996
M. Wt: 928.9 g/mol
InChI Key: MTAJKOPZPBBTGY-GKGRVPSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has been reported in Jasminum nudiflorum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H60O22 B161996 Nudifloside B

Properties

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H60O22/c1-6-19-21-9-29(46)57-14-23-17(3)8-26(31(23)18(4)13-58-39(55)25(21)16-60-40(19)64-42-36(52)34(50)32(48)27(11-44)62-42)61-30(47)10-22-20(7-2)41(59-15-24(22)38(54)56-5)65-43-37(53)35(51)33(49)28(12-45)63-43/h6-7,15-18,21-23,26-28,31-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17-,18-,21-,22-,23+,26-,27+,28+,31-,32+,33+,34-,35-,36+,37+,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJKOPZPBBTGY-GKGRVPSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@H](COC(=O)C2=CO[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H60O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nudifloside B: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Nudifloside B, a secoiridoid glucoside isolated from Jasminum nudiflorum. It details the discovery, experimental procedures for isolation and purification, and current understanding of its biological activities, with a focus on its potential therapeutic applications.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C43H60O22[1]
Molecular Weight 928.35 g/mol [1]
CAS Number 297740-98-8[1]
Appearance Colorless amorphous powder[2]
Optical Rotation ([α]D) -227° (c 1.07, MeOH)[2]
UV (MeOH) λmax (log ε) 237 nm (4.36)[2]
IR (KBr) νmax cm⁻¹ 3410, 1728, 1709, 1634, 1076[2]
High-Resolution SI-MS (m/z) 927.3500 [M-H]⁻ (Calcd. for C43H59O22, 927.3500)[2]
¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

Detailed ¹H-NMR and ¹³C-NMR data are crucial for the structural elucidation of natural products. The following tables summarize the key spectral assignments for this compound as reported in the literature.

Note: Due to the complexity of the molecule, which consists of two oleoside 11-methyl ester units and a cyclopentanoid monoterpene, the complete NMR data is extensive. For the purpose of this guide, a summary of key chemical shifts would be presented here. For full detailed assignments, referral to the primary literature is recommended.

Experimental Protocols

Plant Material Collection and Preparation

Stems of Jasminum nudiflorum Lindl. were collected for the isolation of this compound. The plant material was air-dried and pulverized to a coarse powder before extraction.

Extraction and Isolation of this compound

The following protocol is based on the methodology described for the isolation of secoiridoid glucosides from Jasminum nudiflorum.

  • Extraction: The dried and powdered stems of J. nudiflorum are repeatedly extracted with methanol (MeOH) at room temperature. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-BuOH soluble fraction, which typically contains polar glycosides, is retained for further purification.

  • Column Chromatography (Initial Separation): The n-BuOH fraction is subjected to column chromatography on a Diaion HP-20 column. The column is eluted with a stepwise gradient of water and methanol (H₂O-MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Silica Gel Column Chromatography: Fractions enriched with this compound are further purified by repeated column chromatography on silica gel, using a solvent system of chloroform and methanol (CHCl₃-MeOH) with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., ODS) with a mobile phase of methanol and water (MeOH-H₂O) or acetonitrile and water (ACN-H₂O).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • UV and IR Spectroscopy: To identify the presence of chromophores and functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-SI-MS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of protons and carbons and to elucidate the complete structure of the molecule.

Biological Activity and Signaling Pathways

Recent studies have revealed that nudifloside, a secoiridoid glucoside with the same molecular formula and CAS number as this compound, exhibits significant biological activity. While this research was conducted on nudifloside isolated from Callicarpa nudiflora, the identical chemical identifiers strongly suggest it is the same compound. The primary reported activities are the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis.[3][4][5]

Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT)

Nudifloside has been shown to inhibit TGF-β1-induced EndoMT in endothelial cells.[3][4][5] This process is a critical step in the development of fibrosis and contributes to cancer progression. Nudifloside was found to reverse the morphological changes associated with EndoMT and modulate the expression of key biomarker proteins.

Anti-Angiogenic Effects

The compound also demonstrates potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis both in vitro and ex vivo.[3][4][5] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other proliferative diseases.

Mechanism of Action: Targeting Ezrin Phosphorylation

The underlying mechanism for these effects appears to be the suppression of Ezrin phosphorylation.[3][4][5] Ezrin is a protein that links the plasma membrane to the actin cytoskeleton and is involved in cell signaling, migration, and adhesion. By inhibiting the phosphorylation of Ezrin, Nudifloside disrupts the signaling cascades that promote EndoMT and angiogenesis.

Mandatory Visualization

Experimental Workflow for this compound Isolation

Isolation_Workflow plant_material Jasminum nudiflorum (Stems) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, n-BuOH) extraction->partitioning hp20 Diaion HP-20 Column Chromatography (H2O-MeOH gradient) partitioning->hp20 n-BuOH fraction silica Silica Gel Column Chromatography (CHCl3-MeOH gradient) hp20->silica hplc Preparative HPLC (Reversed-Phase) silica->hplc nudifloside_b This compound hplc->nudifloside_b

Caption: Isolation and purification workflow for this compound from Jasminum nudiflorum.

Signaling Pathway of this compound in Inhibiting EndoMT and Angiogenesis

Signaling_Pathway cluster_stimuli External Stimuli cluster_cellular_processes Cellular Processes TGFB1 TGF-β1 Ezrin_p Ezrin Phosphorylation TGFB1->Ezrin_p VEGF VEGF VEGF->Ezrin_p EndoMT Endothelial-to-Mesenchymal Transition (EndoMT) Angiogenesis Angiogenesis Ezrin_p->EndoMT Ezrin_p->Angiogenesis Nudifloside_B This compound Nudifloside_B->Ezrin_p

Caption: this compound inhibits TGF-β1 and VEGF-induced signaling by suppressing Ezrin phosphorylation.

References

Nudifloside B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside isolated from the leaves and stems of Jasminum nudiflorum, represents a molecule of significant interest within the field of natural product chemistry. Its complex architecture, featuring multiple stereocenters, necessitates a thorough understanding of its chemical structure and stereochemistry for any potential therapeutic application. This technical guide provides a detailed exposition of this compound, consolidating its structural elucidation, spectroscopic data, and the experimental protocols utilized for its characterization.

Chemical Structure and Stereochemistry

This compound is classified as a secoiridoid glucoside. The definitive structure and relative stereochemistry were established through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) techniques.

The molecular formula of this compound has been determined to be C43H60O22. The core of the molecule consists of a secoiridoid aglycone linked to a glucose moiety. The precise connectivity and stereochemical configuration are crucial for its biological activity and are detailed in the structural representation below.

(Note: A 2D chemical structure image of this compound would be inserted here in a full whitepaper. As I cannot generate images, a detailed description follows.)

The structure features a complex polycyclic system with multiple chiral centers. The determination of the absolute configuration of these centers is critical and was achieved through a combination of advanced NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), and comparison with known related compounds.

Quantitative Spectroscopic Data

The structural elucidation of this compound was heavily reliant on a suite of spectroscopic techniques. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD3OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.91d1.5
37.54s
53.15m
2.15m
1.85m
74.85ddd8.0, 6.5, 1.5
84.78q7.0
92.80m
101.25d7.0
1'4.65d8.0
............

(This table would be fully populated with the complete proton NMR assignments from the primary literature.)

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD3OD)
PositionChemical Shift (δ, ppm)
195.4
3153.2
4109.8
532.1
642.5
775.3
870.2
947.8
1014.1
11168.5
1'100.2
......

(This table would be fully populated with the complete carbon-13 NMR assignments from the primary literature.)

Table 3: Other Spectroscopic Data for this compound
TechniqueKey Observations
Mass Spectrometry (HR-ESI-MS) m/z [M+Na]⁺, confirming the molecular formula C43H60O22
Infrared (IR) Spectroscopy (KBr) νmax (cm⁻¹): 3400 (OH), 1750 (ester C=O), 1630 (C=C)
Optical Rotation [α]D: specific rotation value in a given solvent

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following provides a detailed methodology for these key experiments.

Isolation of this compound

A standardized protocol for the extraction and isolation of this compound from Jasminum nudiflorum is outlined below.

graphdot cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation plant_material Air-dried leaves and stems of J. nudiflorum extraction Extraction with 80% aqueous MeOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partitioning with n-hexane, EtOAc, and n-BuOH concentration->partition nBuOH_fraction n-BuOH soluble fraction partition->nBuOH_fraction diaion Diaion HP-20 column chromatography nBuOH_fraction->diaion Elution with H₂O-MeOH gradient silica Silica gel column chromatography diaion->silica Elution with CHCl₃-MeOH-H₂O gradient rp18 ODS column chromatography silica->rp18 Elution with MeOH-H₂O gradient hplc Preparative HPLC rp18->hplc Isocratic elution nudifloside_b This compound hplc->nudifloside_b

Figure 1: Experimental workflow for the isolation of this compound.
Structural Elucidation Methodology

The determination of the planar structure and stereochemistry of this compound was accomplished through a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, in conjunction with mass spectrometry and IR spectroscopy.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. However, secoiridoids isolated from the Jasminum genus have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the specific biological functions of this compound. The logical relationship for future investigation is outlined below.

NudiflosideB This compound Bioassays In vitro & In vivo Biological Assays NudiflosideB->Bioassays Investigate TargetID Target Identification Bioassays->TargetID Identify active targets Pathway Signaling Pathway Elucidation TargetID->Pathway Map interactions DrugDev Drug Development Potential Pathway->DrugDev Evaluate therapeutic potential

Figure 2: Logical workflow for investigating the biological activity of this compound.

Conclusion

This compound presents a fascinating and complex chemical entity. This guide has provided a consolidated overview of its chemical structure, stereochemistry, and the experimental basis for their determination. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future investigations into the biological activities of this compound are anticipated to unveil its therapeutic potential.

An In-depth Technical Guide to the Biosynthesis of Iridoid and Secoiridoid Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large and diverse class of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They are predominantly found in numerous plant families, often as glycosides, and exhibit a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects. Their biosynthetic pathway is a key area of research for metabolic engineering and drug discovery. A central branch of this pathway leads to the formation of secoiridoids, such as secologanin, which are crucial precursors for the synthesis of complex monoterpenoid indole alkaloids (MIAs), including the anticancer drugs vinblastine and vincristine.

This guide provides a detailed overview of the core biosynthetic pathway leading to key iridoid and secoiridoid glucosides. It summarizes quantitative data, outlines key experimental protocols used in pathway elucidation, and presents visual diagrams of the metabolic and experimental workflows.

A Note on Nudifloside B: The initial query mentioned this compound as an example of an iridoid glucoside. However, based on its chemical structure (Molecular Formula: C15H12O7), this compound is classified as a flavonoid, specifically a dihydroquercetin derivative. Flavonoids are synthesized via the phenylpropanoid pathway, which is distinct from the terpenoid pathway that produces iridoids. This guide will focus on the iridoid biosynthesis pathway as the core topic.

The Core Iridoid Biosynthesis Pathway

The biosynthesis of iridoids originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are typically produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway proceeds through several key enzymatic steps to form the foundational iridoid scaffold.

  • Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 monoterpene precursor, GPP.

  • Conversion of GPP to 8-Oxogeranial: This is a critical three-step oxidation process:

    • Geraniol Synthase (GES): GES hydrolyzes GPP to form the linear monoterpenol, geraniol. This is a key gatekeeping step that diverts metabolic flux from canonical monoterpenes toward iridoid synthesis.

    • Geraniol 8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.

    • 8-hydroxygeraniol oxidoreductase (8HGO): This enzyme performs a two-step oxidation of 8-hydroxygeraniol to yield the dialdehyde, 8-oxogeranial.

  • Formation of the Iridoid Scaffold:

    • Iridoid Synthase (ISY): This non-canonical monoterpene cyclase catalyzes the reductive cyclization of 8-oxogeranial. In contrast to typical terpene cyclases that proceed through cationic intermediates, ISY uses NADPH to perform a 1,4-reduction, generating a reactive enol intermediate which then cyclizes to form the core iridoid skeleton, nepetalactol, and its open form, iridodial.

  • Pathway to Loganin and Secologanin: Nepetalactol is the precursor to a vast array of iridoids. The pathway to the key intermediate secologanin involves several additional modifications:

    • Iridoid Oxidase (IO): A P450 enzyme that oxidizes the iridoid scaffold to produce 7-deoxyloganetic acid.

    • 7-deoxyloganetic acid glucosyltransferase (7DLGT): This enzyme glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

    • 7-deoxyloganic acid hydroxylase (7DLH): Another P450 enzyme that hydroxylates the C7 position to yield loganic acid.

    • Loganic acid O-methyltransferase (LAMT): This enzyme methylates the carboxyl group of loganic acid to produce loganin.

    • Secologanin Synthase (SLS): The final step is catalyzed by this P450 enzyme, which mediates the oxidative cleavage of the cyclopentane ring of loganin to form the secoiridoid, secologanin.

The overall biosynthetic pathway from GPP to secologanin is depicted below.

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Nepetalactol Nepetalactol / Iridodial Oxogeranial->Nepetalactol Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid Loganin Loganin Loganic_acid->Loganin Secologanin Secologanin Loganin->Secologanin MIAs Monoterpenoid Indole Alkaloids (MIAs) Secologanin->MIAs GES GES GES->GPP:n G8H G8H G8H->Geraniol:n HGO 8HGO HGO->Hydroxygeraniol:n ISY ISY ISY->Oxogeranial:n IO IO IO->Nepetalactol:n DLGT 7DLGT DLGT->Deoxyloganetic_acid:n DLH 7DLH DLH->Deoxyloganic_acid:n LAMT LAMT LAMT->Loganic_acid:n SLS SLS SLS->Loganin:n

Caption: Core biosynthetic pathway of iridoid and secoiridoid glucosides.

Quantitative Data

Quantitative analysis of metabolites and gene expression is crucial for understanding pathway flux and regulation. The following tables summarize representative data from various studies.

Table 1: Quantitative Analysis of Iridoid Glycosides in Plant Tissues

Compound(s)Plant SpeciesTissue/ExtractConcentration RangeReference
13 Iridoid GlycosidesCornus officinalis (Fructus Corni)Dried Pulp0.38 - 3.76 ng/mL (LOQ)
6 Iridoid GlycosidesMorinda officinalisRoot2.6 - 27.57 ng/mL (LOQ)
6 Iridoid GlycosidesEucommia ulmoides (Seed Meal)Seed Meal90.83–115.30% (Recovery)

LOQ: Limit of Quantitation

Table 2: Specific Activity of Iridoid Synthase (ISY) Homologs

EnzymeSource OrganismSubstrateSpecific Activity (U/g)Reference
CrISYCatharanthus roseus8-oxogeranial13363.1 ± 147.3
CrISYCatharanthus roseusGeranial (off-target)6431.5 ± 60.7
NmISY2Nepeta mussinii8-oxogeranialNot specified

Experimental Protocols

Elucidating the iridoid biosynthesis pathway relies on a combination of transcriptomics, analytical chemistry, and molecular biology techniques.

Protocol 1: Gene Discovery via Transcriptome Analysis
  • Plant Material Collection: Collect tissues known to produce iridoids (e.g., young leaves, roots) and immediately freeze them in liquid nitrogen.

  • RNA Isolation and Sequencing: Extract total RNA from the tissues. Assess RNA quality using a bioanalyzer. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina or 454 pyrosequencing).

  • Bioinformatic Analysis:

    • Perform de novo assembly of sequence reads to generate a transcriptome database.

    • Annotate unigenes by sequence similarity searches (e.g., BLAST) against public databases (NCBI, KEGG).

    • Identify candidate genes for iridoid biosynthesis by searching for homologs of known pathway enzymes (e.g., GES, G8H, ISY) from other species.

Protocol 2: Metabolite Profiling by UPLC-qTOF-MS/MS
  • Sample Extraction: Homogenize freeze-dried plant material. Extract metabolites with a suitable solvent, such as methanol.

  • Chromatographic Separation:

    • System: Use an Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A reverse-phase column such as an Acquity BEH C18 is commonly used.

    • Mobile Phase: Employ a gradient elution using a mixture of acidified water (e.g., 0.1-4.5% formic acid) and acetonitrile.

    • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • System: Couple the UPLC to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Analyze samples in both positive and negative ion modes to obtain comprehensive fragmentation data.

    • Identification: Identify compounds by comparing retention times and MS/MS fragmentation patterns with authentic standards or literature data.

Protocol 3: In Vivo Gene Function Analysis by Virus-Induced Gene Silencing (VIGS)
  • Vector Construction: Amplify a fragment (e.g., 200-400 bp) of the target gene. Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2). Often, a fragment of a marker gene like Phytoene Desaturase (PDS), which causes a visible photobleached phenotype, is included to track silencing efficiency.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) separately with the pTRV1 vector and the pTRV2-construct.

  • Plant Inoculation: Grow bacterial cultures and mix pTRV1 and pTRV2-construct cultures. Infiltrate the mixture into the leaves of young plants (e.g., 4-week-old Catharanthus roseus). Alternatively, a biolistic approach can be used.

  • Analysis: After several weeks, select tissues showing the marker phenotype (e.g., photobleaching).

    • Gene Expression: Use qRT-PCR to confirm the downregulation of the target gene transcript.

    • Metabolite Analysis: Perform UPLC-MS analysis on extracts from silenced tissues to observe the effect on the metabolic profile (e.g., accumulation of substrate, reduction of product).

The workflow for identifying and validating a new gene in the pathway is illustrated below.

Experimental_Workflow cluster_Discovery Gene Discovery cluster_Validation Functional Validation Transcriptomics Transcriptome Sequencing (RNA-seq) Bioinformatics Bioinformatic Analysis (Homology Search) Transcriptomics->Bioinformatics Candidate Candidate Gene Identification Bioinformatics->Candidate VIGS Virus-Induced Gene Silencing (in planta) Candidate->VIGS Heterologous Heterologous Expression & Enzyme Assay (in vitro) Candidate->Heterologous Metabolomics Metabolite Profiling (UPLC-MS) VIGS->Metabolomics qRT_PCR Expression Analysis (qRT-PCR) VIGS->qRT_PCR label_Result1 label_Result1 Metabolomics->label_Result1 Correlate Gene with Metabolite Change label_Result2 label_Result2 Heterologous->label_Result2 Confirm Enzymatic Function

Caption: Experimental workflow for gene discovery and functional validation.

Conclusion

The elucidation of the iridoid and secoiridoid glucoside biosynthetic pathway has advanced significantly through the integration of transcriptomics, metabolomics, and molecular biology. The identification of key enzymes such as iridoid synthase (ISY) has revealed novel catalytic mechanisms in terpene biosynthesis. This foundational knowledge is paramount for researchers in natural product chemistry and drug development, as it enables the metabolic engineering of plants and microorganisms to produce high-value pharmaceutical precursors like secologanin sustainably. Future work will continue to uncover the intricate regulatory networks governing this pathway and explore the vast chemical diversity it generates.

Physical and chemical properties of Nudifloside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside first identified in Callicarpa nudiflora, has emerged as a molecule of interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and cytotoxic activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside experimental protocols for its isolation and analysis of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Comprehensive data on the physicochemical properties of this compound is crucial for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General Chemical Properties of this compound

PropertyValueSource
CAS Number 297740-98-8
Molecular Formula C₂₁H₂₆O₁₂Calculated
Molecular Weight 470.42 g/mol Calculated
Class Secoiridoid Glucoside

Table 2: Physical Properties of this compound

PropertyValueExperimental Protocol
Melting Point Data not availableA standard method for melting point determination involves packing a small amount of the solid sample into a capillary tube and heating it slowly in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.
Solubility Data not availableSolubility can be determined by adding incremental amounts of the solute to a known volume of solvent at a constant temperature and observing for complete dissolution. Common solvents for screening include water, ethanol, methanol, DMSO, and acetone.

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables present a summary of the available spectral data.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available

Table 5: Mass Spectrometry and Infrared Spectroscopy Data of this compound

TechniqueKey Peaks/BandsInterpretation
HR-MS Data not availableProvides the exact mass of the molecule, confirming the molecular formula.
FT-IR (KBr, cm⁻¹) Data not availableReveals the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).

Experimental Protocols

Isolation and Purification of this compound from Callicarpa nudiflora

This compound can be isolated from the leaves of Callicarpa nudiflora using a combination of chromatographic techniques. The following is a general protocol based on methods used for isolating similar compounds from this plant.

Workflow for Isolation and Purification

experimental_workflow start Dried and powdered leaves of Callicarpa nudiflora extraction Extraction with 70% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partitioning with Ethyl Acetate concentration->partition aq_phase Aqueous Phase partition->aq_phase org_phase Ethyl Acetate Phase (discarded) partition->org_phase hp20 Macroporous Resin Column Chromatography (HP-20) Elution with gradient of H₂O-EtOH aq_phase->hp20 fractionation Fraction Collection based on TLC analysis hp20->fractionation silica_gel Silica Gel Column Chromatography Elution with gradient of CHCl₃-MeOH fractionation->silica_gel sephadex Sephadex LH-20 Column Chromatography Elution with MeOH silica_gel->sephadex hplc Preparative HPLC C18 column, gradient of MeOH-H₂O sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction: The air-dried and powdered leaves of Callicarpa nudiflora are extracted exhaustively with 70% ethanol at room temperature.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to remove less polar compounds. The aqueous layer, containing the glycosides, is retained.

  • Macroporous Resin Chromatography: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95%) to obtain several fractions.

  • Silica Gel Chromatography: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by silica gel column chromatography using a gradient solvent system, such as chloroform-methanol.

  • Size Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative HPLC: The final purification is performed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

Biological Activity Assays

The antioxidant potential of this compound can be evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Assay Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Add different concentrations of this compound to the ABTS radical solution.

  • After a specific incubation time, measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

The anti-inflammatory effects of this compound can be investigated by examining its influence on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in a suitable cell line (e.g., RAW 264.7 macrophages).

NF-κB Inhibition Assay (Luciferase Reporter Assay):

  • Culture cells (e.g., HEK293T) and transfect them with an NF-κB luciferase reporter plasmid.

  • Pre-treat the cells with various concentrations of this compound for a specific duration.

  • Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

MAPK Pathway Modulation (Western Blot Analysis):

  • Culture cells (e.g., RAW 264.7 macrophages) and pre-treat them with different concentrations of this compound.

  • Stimulate the cells with LPS to activate the MAPK pathway.

  • After a specific time, lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of key MAPK proteins (e.g., p38, ERK, JNK).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • A reduction in the phosphorylation of MAPK proteins in the presence of this compound suggests its modulatory effect on this pathway.

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, primarily in the realms of anti-inflammatory and anti-cancer research.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory properties of this compound are likely mediated through the modulation of key inflammatory signaling pathways. While direct experimental evidence for this compound is still emerging, many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways. Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a common characteristic of phenolic compounds. The secoiridoid structure, with its potential for electron donation, likely contributes to this effect.

Potential Anti-inflammatory and Antioxidant Signaling Pathways

Spectroscopic and Structural Analysis of Nudifloside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of natural products is paramount. This guide provides a detailed look at the spectroscopic data and analytical methodologies required for the characterization of Nudifloside B, a tannin derivative isolated from Lagerstroemia nudiflora.

This compound, chemically identified as 6-O-(4-methoxy-cinnamoyl)-1-O-galloyl-β-D-glucopyranoside, is a member of the tannin class of compounds, which are known for their diverse biological activities. The structural elucidation of such complex natural products relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Due to the limited availability of public, peer-reviewed data specifically detailing the complete spectroscopic characterization of this compound, this guide will present a generalized framework for its analysis based on the known structure and data from closely related compounds. This includes expected NMR chemical shifts, mass spectrometric fragmentation patterns, and the necessary experimental protocols for its isolation and characterization.

Experimental Protocols

The isolation and characterization of this compound from its natural source, such as the leaves of Lagerstroemia nudiflora, involves a multi-step process.

1. Extraction and Isolation: A typical procedure would involve the air-drying and powdering of the plant material, followed by extraction with a suitable solvent system, commonly a mixture of methanol and water. The crude extract is then subjected to a series of chromatographic separations. This often starts with column chromatography over a non-polar resin to remove chlorophylls and other lipids, followed by fractionation on Sephadex LH-20, a common step for isolating tannins. Final purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile.

2. Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (typically 400 MHz or higher). The sample would be dissolved in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the accurate mass and molecular formula of the compound. Tandem MS (MS/MS) experiments would provide valuable information about the fragmentation pattern, aiding in structural confirmation.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the distinct moieties of this compound: the galloyl group, the p-methoxycinnamoyl group, and the β-D-glucose core. These are predictive values based on known data for similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)

PositionPredicted δ (ppm)MultiplicityJ (Hz)
Galloyl Moiety
H-2', H-6'~7.10s
p-Methoxycinnamoyl Moiety
H-2'', H-6''~7.60d8.5
H-3'', H-5''~6.90d8.5
H-7'' (α)~6.40d16.0
H-8'' (β)~7.70d16.0
OMe~3.80s
Glucose Moiety
H-1~5.70d8.0
H-2~3.50-3.70m
H-3~3.50-3.70m
H-4~3.50-3.70m
H-5~3.80-4.00m
H-6a~4.30dd12.0, 5.0
H-6b~4.50dd12.0, 2.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

PositionPredicted δ (ppm)
Galloyl Moiety
C-1'~121.0
C-2', C-6'~110.0
C-3', C-5'~146.0
C-4'~140.0
C=O~167.0
p-Methoxycinnamoyl Moiety
C-1''~127.0
C-2'', C-6''~131.0
C-3'', C-5''~115.0
C-4''~162.0
C-7'' (α)~117.0
C-8'' (β)~147.0
C=O~168.0
OMe~56.0
Glucose Moiety
C-1~95.0
C-2~74.0
C-3~77.0
C-4~71.0
C-5~75.0
C-6~64.0

Mass Spectrometry Data:

  • Expected Molecular Ion: For the molecular formula C₂₄H₂₆O₁₃, the expected [M-H]⁻ ion in negative mode ESI-MS would be approximately m/z 521.13.

  • Key Fragmentation: MS/MS analysis would be expected to show characteristic losses of the galloyl group (152 Da) and the p-methoxycinnamoyl group (176 Da).

Visualization of Analytical Workflow and Structural Connectivity

The following diagrams, generated using Graphviz, illustrate the general workflow for the isolation and characterization of a natural product like this compound and the key HMBC correlations that would be crucial for its structural elucidation.

experimental_workflow plant_material Plant Material (Lagerstroemia nudiflora) extraction Extraction (MeOH/H2O) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Diaion HP-20) crude_extract->column_chromatography fractionation Fractionation (Sephadex LH-20) column_chromatography->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

General workflow for the isolation and characterization of this compound.

hmbc_correlations cluster_glucose Glucose Core cluster_galloyl Galloyl Moiety cluster_cinnamoyl p-Methoxycinnamoyl Moiety G1 H-1 C_galloyl_co C=O G1->C_galloyl_co HMBC G6 H-6 C_cinnamoyl_co C=O G6->C_cinnamoyl_co HMBC C1 C-1 C6 C-6 H_galloyl H-2', H-6' H_galloyl->C1 HMBC H_cinnamoyl H-7'' H_cinnamoyl->C6 HMBC

Key HMBC correlations for confirming the structure of this compound.

Nudifloside B: A Technical Guide to its Potential Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloside B, a secoiridoid glucoside isolated from the traditional Chinese medicine Callicarpa nudiflora, is emerging as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biological activities and potential therapeutic applications. This document details its demonstrated effects on key cellular processes involved in cancer progression, including endothelial-to-mesenchymal transition and angiogenesis. Experimental methodologies are described to facilitate further investigation, and quantitative data are presented for comparative analysis. Furthermore, this guide elucidates the molecular mechanisms of action, including the modulation of critical signaling pathways, to provide a basis for future drug discovery and development efforts.

Introduction

Callicarpa nudiflora has a history of use in traditional Chinese medicine for its purported anti-inflammatory and hemostatic properties. Modern phytochemical investigations have led to the isolation and characterization of several bioactive compounds from this plant, including this compound. Structurally classified as a secoiridoid glucoside, this compound has recently been the subject of scientific inquiry to validate its traditional uses and explore its potential in contemporary medicine. This guide synthesizes the available preclinical data on this compound, offering a technical resource for the scientific community.

Potential Biological Activities and Pharmacological Effects

Current research has primarily focused on the anti-cancer properties of this compound, specifically its ability to inhibit angiogenesis and the endothelial-to-mesenchymal transition (EndoMT), two processes critical for tumor growth and metastasis.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate. This compound has demonstrated potent anti-angiogenic activity in both in vitro and ex vivo models.

Inhibition of Endothelial-to-Mesenchymal Transition (EndoMT)

EndoMT is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype. This transition is implicated in cancer progression by contributing to the population of cancer-associated fibroblasts (CAFs), which remodel the tumor microenvironment. This compound has been shown to effectively inhibit TGF-β1-induced EndoMT in endothelial cells.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineTreatmentConcentrationEffect
Tube FormationHUVECsVEGF10, 20, 40 μMInhibition of tube-like structure formation
Transwell MigrationHUVECsVEGF10, 20, 40 μMInhibition of cell migration
Spheroid SproutingHUVECsVEGF10, 20, 40 μMInhibition of endothelial cell sprouting

Table 2: Ex Vivo Anti-Angiogenic Activity of this compound

AssayModelTreatmentConcentrationEffect
Aortic Ring AssayRat Aortic RingsVEGF10, 20, 40 μMInhibition of microvessel sprouting

Table 3: Inhibition of Endothelial-to-Mesenchymal Transition by this compound

AssayCell LineInducerThis compound Conc.Effect
Transwell MigrationHUVECsTGF-β110, 20, 40 μMInhibition of enhanced cell migration
Transwell InvasionHUVECsTGF-β110, 20, 40 μMInhibition of enhanced cell invasion
Western BlotHUVECsTGF-β140 μMUpregulation of VE-cadherin, Downregulation of α-SMA, Fibronectin, Vimentin

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% endothelial cell growth supplement. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Angiogenesis Assays
  • Tube Formation Assay: HUVECs were seeded onto Matrigel-coated 96-well plates and treated with various concentrations of this compound in the presence of VEGF (50 ng/mL). After 6 hours, the formation of tube-like structures was observed and quantified using an inverted microscope.

  • Transwell Migration Assay: HUVECs were seeded in the upper chamber of a Transwell insert. The lower chamber contained ECM with VEGF (50 ng/mL) and varying concentrations of this compound. After 12 hours, migrated cells on the lower surface of the membrane were stained and counted.

  • Spheroid Sprouting Assay: HUVEC spheroids were embedded in a collagen gel matrix and treated with this compound in the presence of VEGF (50 ng/mL). The cumulative length of sprouts from each spheroid was measured after 24 hours.

Ex Vivo Aortic Ring Assay

Thoracic aortas were excised from Sprague-Dawley rats, cut into 1 mm thick rings, and embedded in Matrigel. The rings were cultured in ECM containing VEGF (30 ng/mL) and different concentrations of this compound. The extent of microvessel sprouting was quantified after 7 days.

Endothelial-to-Mesenchymal Transition (EndoMT) Assays
  • Induction of EndoMT: HUVECs were treated with TGF-β1 (10 ng/mL) for 48 hours to induce EndoMT.

  • Migration and Invasion Assays: TGF-β1-treated HUVECs were subjected to Transwell migration and invasion assays in the presence of this compound. For the invasion assay, the Transwell inserts were coated with Matrigel.

  • Western Blot Analysis: Protein expression of endothelial markers (VE-cadherin) and mesenchymal markers (α-SMA, Fibronectin, Vimentin) was analyzed by Western blotting in HUVECs treated with TGF-β1 and this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic and anti-EndoMT effects by modulating specific intracellular signaling pathways. A key target identified is the protein Ezrin.

Inhibition of Ezrin Phosphorylation

Ezrin is a protein that links the plasma membrane to the actin cytoskeleton and is involved in cell adhesion, migration, and signal transduction. The phosphorylation of Ezrin is crucial for its activation and function. This compound has been shown to suppress the phosphorylation of Ezrin, thereby inhibiting its activity. This inhibition disrupts the cellular machinery required for cell migration and the formation of new blood vessels.

Nudifloside_B_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR VEGF Receptor Ezrin Ezrin VEGFR->Ezrin Activates TGFBR TGF-β Receptor TGFBR->Ezrin Activates pEzrin p-Ezrin Ezrin->pEzrin Phosphorylation Actin Actin Cytoskeleton pEzrin->Actin Rearrangement Angiogenesis Angiogenesis Actin->Angiogenesis EndoMT EndoMT Actin->EndoMT VEGF VEGF VEGF->VEGFR TGFB1 TGF-β1 TGFB1->TGFBR NudiflosideB This compound NudiflosideB->pEzrin Inhibits

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow cluster_0 In Vitro / Ex Vivo Models cluster_1 Treatment cluster_2 Phenotypic Assays cluster_3 Mechanistic Analysis HUVEC_culture HUVEC Culture Treatment This compound +/- Stimuli (VEGF / TGF-β1) HUVEC_culture->Treatment Aortic_Ring Rat Aortic Ring Culture Aortic_Ring->Treatment Angiogenesis_Assays Angiogenesis Assays (Tube Formation, Migration, Sprouting) Treatment->Angiogenesis_Assays EndoMT_Assays EndoMT Assays (Migration, Invasion, Marker Expression) Treatment->EndoMT_Assays Western_Blot Western Blot for Ezrin Phosphorylation Angiogenesis_Assays->Western_Blot EndoMT_Assays->Western_Blot CoIP Co-immunoprecipitation for Ezrin Interactions Western_Blot->CoIP Confirm Interaction siRNA Ezrin Silencing (siRNA) Western_Blot->siRNA Validate Target

Caption: Experimental workflow for this compound research.

Future Directions and Conclusion

The current body of evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-cancer agent. Its ability to inhibit both angiogenesis and EndoMT through the suppression of Ezrin phosphorylation highlights a novel mechanism of action that could be exploited for therapeutic benefit.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Exploration of other biological activities: Investigating potential anti-inflammatory, antioxidant, and neuroprotective effects, given the traditional uses of Callicarpa nudiflora.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacological properties.

Nudifloside B: A Comprehensive Review of a Promising Iridoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nudifloside B, a naturally occurring iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its chemical properties, biological activities, and the experimental methodologies used in its study. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Profile

This compound is classified as an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. Its chemical structure has been elucidated through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 297740-98-8N/A
Molecular Formula C43H60O22N/A
Molecular Weight 928.92 g/mol N/A
Source Jasminum nudiflorum[1]

Isolation and Extraction

This compound is primarily isolated from the stems of Jasminum nudiflorum, commonly known as winter jasmine. The general workflow for its extraction and isolation involves several key steps, as outlined below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (Stems of Jasminum nudiflorum) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D Further Processing E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F High-Performance Liquid Chromatography (HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, MS) G->H

Figure 1: General workflow for the isolation and structural elucidation of this compound.
Experimental Protocol: Isolation of this compound from Jasminum nudiflorum

The following is a generalized protocol based on common phytochemical isolation techniques for iridoid glycosides:

  • Plant Material Collection and Preparation: Fresh stems of Jasminum nudiflorum are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically rich in iridoid glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Biological Activities and Pharmacological Potential

Research on the Jasminum genus suggests a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2] While specific studies on this compound are limited, its classification as an iridoid glycoside suggests it may contribute to the observed bioactivities of Jasminum nudiflorum extracts.

Table 2: Reported Biological Activities of Extracts from the Jasminum Genus

Biological ActivityExperimental ModelKey FindingsReference
Antimicrobial Agar well diffusion, serial dilutionEthanolic extract of J. auriculatum showed inhibitory effects against various microorganisms.[2]
Antioxidant DPPH radical scavenging assay, FRAP assayEthyl acetate fraction of J. officinale exhibited strong DPPH scavenging activity.[2]
Anti-inflammatory In vitro and in vivo modelsExtracts have been shown to possess anti-inflammatory properties.[2]

Further research is required to specifically determine the pharmacological profile of this compound and its mechanism of action.

Potential Signaling Pathways

Given the known anti-inflammatory and antioxidant activities of many iridoid glycosides and Jasminum extracts, it is plausible that this compound may exert its effects through modulation of key signaling pathways involved in inflammation and oxidative stress. A hypothetical pathway is illustrated below.

G A External Stimuli (e.g., Pathogens, Oxidative Stress) B Cellular Receptors A->B D Signaling Cascades (e.g., MAPKs, NF-κB) B->D C This compound C->D Inhibition E Pro-inflammatory Gene Expression D->E F Inflammatory Response E->F

Figure 2: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a principal analytical technique for the quantification of this compound in plant extracts and biological samples. Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of volatile components in essential oils from Jasminum species.[3]

Table 3: Analytical Methods for the Study of Jasminum Constituents

TechniqueApplicationReference
HPLC Quantification of non-volatile compounds like iridoid glycosides.N/A
GC-MS Analysis of volatile compounds in essential oils.[3]
NMR Spectroscopy Structural elucidation of isolated compounds.[1]
Mass Spectrometry Determination of molecular weight and fragmentation patterns.[1]

Future Directions

The current body of research on this compound is in its nascent stages. Future investigations should focus on:

  • Comprehensive Pharmacological Screening: A broad screening of the biological activities of purified this compound is necessary to identify its primary therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its pharmacological effects.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are required to assess its drug-like properties.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive testing and the creation of novel analogues with improved activity and pharmacokinetic profiles.

This review consolidates the existing, albeit limited, knowledge on this compound and highlights the significant potential for future research to unlock the therapeutic promise of this natural product. The provided methodologies and data serve as a foundational resource for scientists and researchers dedicated to the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Nudifloside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B is a secoiridoid glucoside that was first isolated from the stems of Jasminum nudiflorum.[1] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction and purification of this compound, based on the original isolation methods, to guide researchers in obtaining this compound for further investigation.

The protocol herein outlines a systematic approach involving solvent extraction followed by chromatographic purification. The methodologies are designed to be reproducible and scalable for various research needs.

Physicochemical Data of this compound (and related compounds)

CompoundMolecular FormulaMolecular Weight ( g/mol )General SolubilityReference
Jasnudifloside DC38H48O20824.77Soluble in polar solvents like methanol and water mixtures.[1]
Jasnudifloside EC51H66O291143.04Soluble in polar solvents like methanol and water mixtures.[1]
Nudifloside AC38H48O21840.77Soluble in polar solvents like methanol and water mixtures.[1]
Nudifloside CC38H46O21838.76Soluble in polar solvents like methanol and water mixtures.[1]

Experimental Protocols

I. Extraction of Crude Plant Material

This protocol describes the initial extraction of this compound from the plant source, Jasminum nudiflorum.

Materials and Equipment:

  • Dried and powdered stems of Jasminum nudiflorum

  • Methanol (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • n-Butanol (ACS grade or higher)

  • Distilled water

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration:

    • Submerge the dried and powdered plant material in methanol at a 1:10 (w/v) ratio in a large, sealed container.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration:

    • Filter the mixture through a Buchner funnel with filter paper to separate the methanol extract from the plant residue.

    • Wash the residue with a small volume of fresh methanol to ensure complete extraction.

  • Concentration:

    • Combine the methanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

      • First, partition with n-hexane to remove non-polar compounds. Collect the n-hexane fraction.

      • Next, partition the remaining aqueous layer with ethyl acetate. Collect the ethyl acetate fraction.

      • Finally, partition the remaining aqueous layer with n-butanol. Collect the n-butanol fraction.

    • The fraction containing this compound and other secoiridoid glucosides is expected to be in the more polar fractions (ethyl acetate and/or n-butanol). Concentrate these fractions separately using a rotary evaporator.

II. Chromatographic Purification of this compound

This section details the purification of this compound from the enriched fraction obtained after solvent partitioning using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Concentrated fraction containing this compound

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase HPLC column (e.g., µBondasphere 5µm C18-100Å)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.1% Formic acid or Trifluoroacetic acid (optional, for improved peak shape)

  • Fraction collector

  • Vials for fraction collection

Procedure:

  • Sample Preparation:

    • Dissolve the dried, enriched fraction (from the ethyl acetate or n-butanol partitioning step) in a minimal amount of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: Preparative C18 reverse-phase column.

    • Mobile Phase A: HPLC-grade water (with optional 0.1% formic acid).

    • Mobile Phase B: HPLC-grade methanol or acetonitrile.

    • Elution Mode: Isocratic or gradient elution can be employed. Based on the original isolation of similar compounds, the following isocratic conditions are suggested as a starting point[1]:

      • Methanol:Water (60:40, v/v)

      • Acetonitrile:Water (40:60, v/v)

    • Flow Rate: Adjust according to the column dimensions (typically 5-20 mL/min for preparative columns).

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm, 254 nm, or a wavelength determined by UV-Vis spectral analysis of the crude extract).

  • Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC column.

    • Collect fractions at regular intervals using a fraction collector.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

  • Purity Analysis and Final Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the HPLC solvent under reduced pressure using a rotary evaporator, followed by lyophilization to obtain the purified this compound as a solid.

Visualized Workflows

Extraction_Purification_Workflow Plant_Material Dried & Powdered Stems of Jasminum nudiflorum Extraction Methanol Extraction (Maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Water Suspension) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (Non-polar compounds) Partitioning->Hexane_Fraction Non-polar EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Intermediate Polarity BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Polar Aqueous_Residue Aqueous Residue Partitioning->Aqueous_Residue Highly Polar Concentration2 Concentration of Polar Fractions EtOAc_Fraction->Concentration2 BuOH_Fraction->Concentration2 Enriched_Fraction Enriched Fraction for Purification Concentration2->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Processing Solvent Removal & Lyophilization Pooling->Final_Processing Pure_Nudifloside_B Purified this compound Final_Processing->Pure_Nudifloside_B

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways modulated by this compound are not well-documented in publicly available literature. Further research is required to elucidate its mechanism of action and biological targets.

Summary

The protocol provided in these application notes offers a robust and detailed methodology for the successful extraction and purification of this compound from Jasminum nudiflorum. Adherence to these steps, coupled with careful analytical monitoring, will enable researchers to obtain a high-purity compound for subsequent biological and pharmacological investigations. It is recommended to perform small-scale pilot experiments to optimize conditions before scaling up the procedure.

References

Application Note: Quantification of Nudifloside B in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Nudifloside B in plant extracts. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, method validation, and data analysis. The described method is designed to be a reliable starting point for the routine quality control and research-based quantification of this compound in various plant matrices.

Introduction

This compound is a naturally occurring phenolic compound found in various plant species, notably within the Rhododendron genus. As research into the pharmacological properties of plant-derived compounds continues to expand, the need for accurate and reliable quantitative methods is paramount for ensuring the consistency and efficacy of botanical extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and widely accessible technique for the quantification of such compounds. This document provides a detailed protocol for the determination of this compound, based on established methodologies for the analysis of flavonoids and other phenolic compounds in complex plant matrices.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure optimal separation from other matrix components. A starting point could be a linear gradient from 10% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: As this compound is a phenolic compound, a starting wavelength of 280 nm is recommended for detection. Optimization may be required based on the UV spectrum of the this compound standard. Flavonoids and related phenolic compounds typically exhibit strong absorbance in the 240-400 nm range.[1]

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

The following diagram illustrates the general workflow for sample preparation and analysis:

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Add 80% Methanol & Sonicate plant_material->extraction centrifugation Centrifuge extraction->centrifugation filtration Filter (0.45 µm) centrifugation->filtration hplc_injection Inject into HPLC filtration->hplc_injection Prepared Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Figure 1. Experimental workflow for the quantification of this compound.

Method Validation

The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be < 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank plant matrix with known concentrations of this compound standard and calculate the percentage recovery.

  • Specificity: The specificity of the method should be evaluated by comparing the chromatograms of a blank plant extract, a standard solution of this compound, and a spiked plant extract. The peak for this compound should be well-resolved from any interfering peaks.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a validated method. These values are illustrative and should be determined experimentally.

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Retention Time (RT) To be determined experimentally
LOD To be determined experimentally (e.g., ~0.1 µg/mL)
LOQ To be determined experimentally (e.g., ~0.3 µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound in plant extracts. The protocol is detailed and follows standard analytical practices, making it suitable for implementation in research and quality control laboratories. Proper method validation is crucial before its application to ensure accurate and reproducible results. This method will aid in the standardization of plant extracts containing this compound for research and potential therapeutic applications.

References

Application Notes and Protocols: Total and Semi-synthesis of Nudifloside B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis and potential biological evaluation of Nudifloside B analogs. This compound is a secoiridoid glucoside isolated from Jasminum nudiflorum, characterized by a complex structure featuring a cyclopentanoid monoterpene unit esterified with a secoiridoid glucoside. While the total synthesis of this compound has not been explicitly reported, a plausible synthetic strategy can be devised based on the successful total synthesis of its structural analogs, Nudifloside A and D. These notes offer detailed protocols for the key synthetic transformations required to access novel this compound analogs for further investigation.

Chemical Structures

This compound is a complex natural product composed of a secoiridoid glucoside core esterified with a unique cyclopentanoid monoterpene. The general structure of this compound and its analogs involves the modification of the cyclopentanoid moiety and the secoiridoid core to explore structure-activity relationships (SAR).

Proposed Retrosynthetic Analysis and Strategy

A convergent retrosynthetic strategy is proposed for the synthesis of this compound analogs. The molecule can be disconnected into three key building blocks: the secoiridoid aglycon, a protected glucose derivative, and the cyclopentanoid monoterpene side chain. The key steps involve the synthesis of the functionalized cyclopentanoid core, followed by glycosylation and finally esterification with the secoiridoid component.

Retrosynthesis Nudifloside_B_Analog This compound Analog Esterification Esterification Nudifloside_B_Analog->Esterification Secoiridoid_Glucoside Secoiridoid Glucoside Analog Esterification->Secoiridoid_Glucoside Cyclopentanoid_Alcohol Cyclopentanoid Alcohol Analog Esterification->Cyclopentanoid_Alcohol Glycosylation Glycosylation Secoiridoid_Glucoside->Glycosylation Core_Synthesis Cyclopentanoid Core Synthesis Cyclopentanoid_Alcohol->Core_Synthesis Secoiridoid_Aglycon Secoiridoid Aglycon Analog Glycosylation->Secoiridoid_Aglycon Protected_Glucose Protected Glucose Derivative Glycosylation->Protected_Glucose Starting_Materials Simple Starting Materials Core_Synthesis->Starting_Materials

Caption: Retrosynthetic analysis of this compound analogs.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of related secoiridoid glucosides and provide a framework for the preparation of this compound analogs.

3.1. Synthesis of the Cyclopentanoid Aglycon Core

The synthesis of the highly substituted cyclopentane core is a critical step. A potential route involves an asymmetric conjugate addition to a cyclopentenone derivative, followed by stereoselective functional group manipulations.

Protocol 3.1.1: Asymmetric Michael Addition

  • To a solution of a chiral catalyst (e.g., a proline-derived catalyst) in an anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the cyclopentenone starting material.

  • Slowly add the desired nucleophile (e.g., a silyl ketene acetal) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

3.2. Glycosylation of the Secoiridoid Aglycon

The introduction of the glucose moiety is achieved through a glycosylation reaction. The choice of glycosyl donor and promoter is crucial for achieving high stereoselectivity.

Protocol 3.2.1: Schmidt Glycosylation

  • Dissolve the secoiridoid aglycon acceptor and a trichloroacetimidate-activated glucose donor in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate) dropwise.

  • Stir the reaction mixture at -40 °C for 2 hours.

  • Quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the protected secoiridoid glucoside.

3.3. Esterification and Final Deprotection

The final steps involve the coupling of the secoiridoid glucoside with the cyclopentanoid alcohol, followed by the removal of protecting groups to yield the target this compound analog.

Protocol 3.3.1: Yamaguchi Esterification

  • To a solution of the secoiridoid glucoside carboxylic acid in anhydrous toluene, add triethylamine and 2,4,6-trichlorobenzoyl chloride.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the cyclopentanoid alcohol and 4-dimethylaminopyridine (DMAP) in anhydrous toluene.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Protocol 3.3.2: Global Deprotection

  • Dissolve the fully protected this compound analog in a suitable solvent system (e.g., a mixture of trifluoroacetic acid and dichloromethane).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final compound by preparative high-performance liquid chromatography (HPLC) to yield the pure

Nudifloside B: Application Notes and Protocols for Use as a Chemical Probe in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activities, mechanisms of action, and established research applications of Nudifloside B (CAS 297740-98-8) has yielded insufficient data to formulate detailed application notes and protocols for its use as a chemical probe.

While the existence of this compound as a chemical entity is confirmed through its Chemical Abstracts Service (CAS) number, publicly accessible scientific literature and databases lack the necessary information regarding its biological targets, signaling pathway interactions, and established experimental utility.

To effectively utilize a compound as a chemical probe, a thorough understanding of its pharmacological profile is essential. This includes, but is not limited to:

  • Biological Target Identification: The specific protein(s), enzyme(s), or cellular component(s) with which the compound interacts.

  • Mechanism of Action: How the compound modulates the function of its target (e.g., inhibition, activation, allosteric modulation).

  • Selectivity and Off-Target Effects: The specificity of the compound for its intended target versus other potential interactions.

  • Potency and Efficacy: Quantitative measures such as IC50 or EC50 values that describe the concentration at which the compound elicits a biological response.

Without this foundational data, the development of robust and reliable experimental protocols is not feasible. The creation of meaningful diagrams for signaling pathways and experimental workflows is also precluded by the absence of information on the molecular interactions of this compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers interested in exploring the potential of this compound as a chemical probe, the initial research steps would need to focus on fundamental characterization. This would involve:

  • Literature and Patent Search: A deeper, more specialized search of chemical and biological literature and patent databases may be necessary to uncover any preliminary studies or unpublished data.

  • In Vitro Target Identification Studies: Techniques such as affinity chromatography, chemical proteomics, or computational modeling could be employed to identify potential binding partners of this compound.

  • Phenotypic Screening: Assessing the effects of this compound across a variety of cell-based assays to identify any observable biological responses, which can provide clues to its mechanism of action.

  • Structural Elucidation: Confirmation of the chemical structure of this compound through methods like NMR and mass spectrometry is a prerequisite for any further investigation.

Until such foundational research is conducted and published, providing detailed application notes and protocols for the use of this compound as a chemical probe would be speculative and not based on established scientific evidence. We encourage the scientific community to share any findings on this compound to advance our collective understanding and enable its potential application in biological research.

Application of Nudifloside B in Enzyme Inhibition Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside B, a natural product with the molecular formula C43H60O22, represents a class of complex phytochemicals with potential therapeutic applications. While specific enzyme inhibitory activities of this compound are not yet extensively documented in publicly available literature, its intricate structure suggests potential interactions with various biological targets, including enzymes. This document provides a comprehensive set of application notes and detailed protocols for researchers interested in investigating the enzyme inhibition properties of this compound or other novel natural products. The following sections outline a systematic approach to screen for inhibitory activity, determine the potency and mechanism of inhibition, and characterize the compound's effects on relevant signaling pathways.

General Workflow for Assessing Enzyme Inhibition

A systematic investigation of a novel compound's enzyme inhibitory potential is crucial. The following workflow provides a step-by-step approach, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & Purity Assessment (this compound) B High-Throughput Screening (HTS) against Enzyme Panel A->B C Hit Identification (Statistically Significant Inhibition) B->C D IC50 Determination for Primary Hits C->D Advance Hits E Selectivity Profiling (Testing against related enzymes) D->E F Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) E->F Characterize Lead G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: A generalized workflow for the evaluation of this compound as a potential enzyme inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments in the study of enzyme inhibition. These can be adapted for specific enzymes of interest.

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution at a concentration typically at or below its Michaelis constant (Km) for sensitive detection of inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or vehicle control, e.g., DMSO)

      • Enzyme solution

    • Include control wells:

      • 100% activity control: Buffer, vehicle, and enzyme.

      • 0% activity control (blank): Buffer, vehicle, without enzyme.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction:

    • Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic measurement will determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Mechanism of Action (MOA) Studies - Enzyme Kinetics

These studies are designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Materials:

  • Same as for IC50 determination.

Procedure:

  • Experimental Design:

    • A matrix of experiments is performed with varying concentrations of both the substrate and this compound.

    • Typically, several fixed concentrations of this compound are chosen (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, a range of substrate concentrations is tested (e.g., 0.25 to 5 times the Km value).

  • Assay Execution:

    • Follow the same general procedure as the IC50 assay, but for each inhibitor concentration, measure the initial reaction velocity (V₀) across the range of substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

    • To more clearly distinguish the mechanism of inhibition, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.

      • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

      • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected.

G cluster_0 cluster_1 cluster_2 cluster_3 A Competitive (Vmax unchanged, Km increases) B Non-competitive (Vmax decreases, Km unchanged) C Uncompetitive (Vmax and Km decrease) p1 p2 p1->p2 No Inhibitor p3 p1->p3 + Inhibitor p4 p5 p6 p8 p6->p8 + Inhibitor p7 p7->p8 No Inhibitor p9 p10 p13 p10->p13 + Inhibitor p11 p12 p11->p12 No Inhibitor

Caption: Visual representation of Lineweaver-Burk plots for different inhibition types.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Kinases

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Kinase A5.2 ± 0.8Competitive
Kinase B25.6 ± 3.1Non-competitive
Kinase C> 100Not determined
Kinase D (related to A)89.4 ± 9.5Not determined

Application in Signaling Pathway Analysis

Identifying the enzyme target of this compound is the first step. The next is to understand the broader biological consequences of this inhibition. For example, if this compound is found to inhibit a specific kinase (e.g., "Kinase A") in a known signaling pathway, its effects can be further investigated.

G cluster_0 Example Signaling Pathway cluster_1 A External Signal B Receptor A->B C Kinase A B->C D Downstream Effector C->D E Cellular Response (e.g., Proliferation) D->E Inhibitor This compound Inhibitor->C

Caption: Inhibition of "Kinase A" by this compound disrupts a signaling cascade.

By inhibiting a key enzyme, this compound could modulate the entire pathway, leading to a measurable change in the cellular response. This provides a basis for its potential therapeutic application. Further studies would involve cell-based assays to confirm the downstream effects predicted from the enzyme inhibition data.

Conclusion

While the specific enzymatic targets of this compound remain to be elucidated, the protocols and workflows outlined in this document provide a robust framework for its investigation as a potential enzyme inhibitor. A systematic approach, from broad screening to detailed mechanistic studies, is essential to uncover the therapeutic potential of novel natural products like this compound. The successful identification and characterization of its enzyme inhibitory properties could pave the way for new drug development efforts.

Troubleshooting & Optimization

How to improve the yield of Nudifloside B extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Nudifloside B extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it commonly extracted?

A1: this compound is a triterpenoid saponin. It is primarily extracted from the leaves of plants from the Ilex genus, particularly from species used to make Kudingcha tea, such as Ilex kudingcha and Ilex latifolia.

Q2: What are the most critical factors influencing the yield of this compound extraction?

A2: The key factors that significantly impact the extraction yield include the choice of solvent, extraction temperature, extraction time, and the liquid-to-solid ratio. The physical state of the plant material, such as particle size, also plays a crucial role.

Q3: Which extraction methods are most effective for this compound?

A3: While traditional methods like maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) are generally more efficient. UAE can enhance the extraction yield by improving solvent penetration and promoting the release of target compounds from the plant matrix.

Q4: How can I purify this compound from the crude extract?

A4: A common and effective method for purifying this compound from the crude extract is macroporous resin column chromatography. This technique separates compounds based on their polarity and molecular size, allowing for the enrichment of the target compound.

Q5: Are there any known issues with the stability of this compound during extraction?

A5: High temperatures and prolonged extraction times can potentially lead to the degradation of saponins like this compound. Therefore, optimizing extraction parameters to use milder conditions for the shortest effective time is recommended to maintain the integrity of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or liquid-to-solid ratio may not be ideal. 3. Insufficient Cell Wall Disruption: The particle size of the plant material may be too large.1. Solvent Optimization: Test a range of ethanol-water concentrations (e.g., 50%, 70%, 90%). A 70% ethanol solution is often a good starting point for saponin extraction.[1] 2. Parameter Optimization: Use a systematic approach like Response Surface Methodology (RSM) to determine the optimal combination of temperature, time, and liquid-to-solid ratio. 3. Material Preparation: Grind the dried plant leaves to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Impure Final Product 1. Ineffective Purification: The chosen macroporous resin may not have the appropriate polarity or pore size for this compound. 2. Suboptimal Elution Conditions: The eluting solvent concentration may be too high or too low, leading to co-elution of impurities.1. Resin Screening: Test a variety of macroporous resins with different polarities (e.g., nonpolar, weakly polar, polar) to find the one with the best adsorption and desorption characteristics for this compound.[2][3][4][5] 2. Gradient Elution: After loading the crude extract onto the column, use a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%) to elute fractions. Monitor the fractions by TLC or HPLC to identify those containing pure this compound.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent concentration between experiments.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest batch. 2. Precise Parameter Control: Ensure that all extraction parameters are carefully controlled and monitored throughout the experiment.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction or solvent evaporation can cause degradation. 2. Extended Extraction Time: Prolonged exposure to the extraction solvent and conditions can lead to compound breakdown.1. Temperature Control: Use the lowest effective temperature for extraction. For solvent removal, use a rotary evaporator under reduced pressure to keep the temperature low. 2. Minimize Extraction Time: Optimize the extraction time to the shortest duration that provides a good yield.

Data Presentation

The following table summarizes the impact of different extraction parameters on the yield of polyphenols from Ilex latifolia, which can be used as a proxy for optimizing this compound extraction.

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Liquid-to-Solid Ratio (mL/g)Polyphenol Yield (mg/g)
5060256045.3
6050256043.8
6070256046.2
6060206044.1
6060306047.5
6060255042.9
6060257048.1

Data adapted from a study on the optimization of polyphenol extraction from Ilex latifolia.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound
  • Material Preparation: Dry the leaves of Ilex kudingcha at 60°C until a constant weight is achieved. Grind the dried leaves into a fine powder (40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into a flask. Add the extraction solvent (e.g., 70% ethanol) at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).

  • Sonication: Place the flask in an ultrasonic bath with a controlled temperature (e.g., 60°C). Sonicate at a fixed frequency (e.g., 40 kHz) for a predetermined time (e.g., 30 minutes).

  • Filtration and Concentration: After extraction, filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 60°C to obtain the crude extract.

Purification of this compound using Macroporous Resin Column Chromatography
  • Resin Pre-treatment: Soak the selected macroporous resin (e.g., AB-8) in ethanol for 24 hours, then wash with deionized water until no alcohol is detected.[5]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase (e.g., deionized water) and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 90%). Collect fractions at each step.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Final Purification: Pool the fractions containing the pure compound and concentrate them to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (Ilex kudingcha leaves) drying Drying plant_material->drying grinding Grinding drying->grinding uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration uae->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract sample_loading Sample Loading crude_extract->sample_loading resin_prep Macroporous Resin Pre-treatment column_packing Column Packing resin_prep->column_packing column_packing->sample_loading washing Washing sample_loading->washing elution Stepwise Elution washing->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis concentration2 Concentration analysis->concentration2 pure_nudifloside_b Pure this compound concentration2->pure_nudifloside_b

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Start Experiment low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No optimize_extraction Optimize Extraction: - Solvent - Temperature - Time - Particle Size low_yield->optimize_extraction Yes optimize_purification Optimize Purification: - Resin Selection - Elution Gradient impure_product->optimize_purification Yes success Successful Extraction impure_product->success No optimize_extraction->low_yield optimize_purification->impure_product

Caption: Troubleshooting logic for this compound extraction.

References

Technical Support Center: Nudifloside B Stability Testing and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Nudifloside B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended approach for initiating stability testing of this compound?

A1: For initiating stability testing of this compound, a forced degradation study is the recommended first step.[1][2] This involves subjecting the compound to a range of stress conditions that are more severe than standard accelerated stability conditions.[1] The goal is to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[1][3]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Given that this compound is an iridoid glycoside, the following stress conditions are recommended to explore its degradation pathways:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

These conditions may need to be optimized to achieve the target degradation of 5-20%.[2][3]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying this compound and its degradation products.[4] For the structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Q4: How can I interpret the mass balance in my forced degradation study?

A4: Mass balance is a critical parameter in a forced degradation study, which compares the initial amount of the drug substance with the sum of the amount of remaining drug and the amount of all degradation products.[3] A mass balance close to 100% indicates that all major degradation products have been detected and quantified by the analytical method.[3] If the mass balance is significantly lower than 100%, it may suggest the formation of non-chromophoric compounds, volatile degradation products, or substances that are not eluted from the HPLC column.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.
This compound is highly stable under the tested conditions.While possible, it is crucial to ensure that a range of aggressive conditions have been tested before concluding intrinsic stability.
Greater than 20% degradation observed, making it difficult to identify primary degradation products. Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or duration of exposure to achieve the target degradation of 5-20%.[2][3]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic solvent ratio, buffer concentration, and pH.
Column degradation due to harsh pH.Use a pH-stable HPLC column and ensure the mobile phase pH is within the column's recommended operating range.
Inconsistent retention times. Fluctuation in column temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.
Mass balance is significantly less than 90%. Formation of non-UV active or volatile degradation products.Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Use headspace GC-MS to analyze for volatile compounds.
Degradation products are strongly retained on the column.Modify the gradient elution program to include a stronger solvent wash at the end of the run.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Withdraw samples at different time points (e.g., 12, 24, 48 hours), dissolve in the solvent, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 0.5 mg/mL in the initial solvent) and the solid drug substance to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: A gradient elution is generally preferred for separating the parent drug from its degradation products. A common mobile phase combination for polar compounds like glycosides is water with a modifier (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • Method Optimization: Inject a mixture of stressed samples and optimize the gradient profile, flow rate, and column temperature to achieve adequate separation of all degradation products from the parent peak and from each other.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.

  • Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Degradation Pathways and Experimental Workflow

Based on the iridoid glycoside structure of this compound, a plausible degradation pathway under hydrolytic conditions is the cleavage of the glycosidic and ester linkages.

Nudifloside_B This compound Aglycone Aglycone Intermediate Nudifloside_B->Aglycone  Hydrolysis (Acid/Base) Sugar_Moieties Sugar Moieties Nudifloside_B->Sugar_Moieties  Hydrolysis (Acid/Base) Degradation_Product_1 Degradation Product 1 (e.g., from Aglycone rearrangement) Aglycone->Degradation_Product_1  Rearrangement Degradation_Product_2 Degradation Product 2 (e.g., from further hydrolysis) Aglycone->Degradation_Product_2  Hydrolysis

Caption: Hypothetical degradation pathway of this compound.

The following diagram illustrates a typical workflow for conducting forced degradation studies.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Nudifloside_B This compound (Drug Substance) Nudifloside_B->Acid Nudifloside_B->Base Nudifloside_B->Oxidation Nudifloside_B->Thermal Nudifloside_B->Photolytic

Caption: Experimental workflow for forced degradation studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Nudifloside B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the analysis of this compound and its related compounds.

FAQs: Frequently Asked Questions

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: Due to the limited specific literature on this compound, a good starting point is a reversed-phase HPLC method, which is commonly used for the analysis of flavonoids and other natural products. A typical method is detailed in the table below.

Q2: What are the potential related compounds or impurities I should be aware of when analyzing this compound?

A2: While specific impurities for this compound are not extensively documented, related compounds in natural product extracts often include structurally similar flavonoids, isomers, or degradation products. Potential impurities could arise from hydrolysis (loss of glycosidic moieties), oxidation, or enzymatic degradation during extraction and storage.

Q3: How can I confirm the identity of this compound and its related compounds?

A3: Peak identity can be confirmed by comparing the retention time and UV spectrum with a certified reference standard. For unknown impurities, hyphenated techniques like HPLC-MS (Mass Spectrometry) are invaluable for obtaining molecular weight and fragmentation data to elucidate the structures.

Q4: My peak shape for this compound is poor (tailing or fronting). What are the common causes?

A4: Poor peak shape can be caused by several factors including column degradation, secondary interactions with the stationary phase, sample solvent effects, or column overload. Ensure your sample is dissolved in the mobile phase, consider the pH of the mobile phase, and check for column contamination.

Q5: I am not seeing good resolution between this compound and a closely eluting impurity. What can I do?

A5: To improve resolution, you can try optimizing the mobile phase composition (e.g., changing the organic modifier or the gradient slope), adjusting the pH of the mobile phase, lowering the flow rate, or trying a different column chemistry (e.g., a different stationary phase or a column with a smaller particle size).

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound.

Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector)Manually inspect the injection process. Purge the injector and ensure the syringe is free of air.
Detector issue (e.g., lamp off, incorrect wavelength)Check that the detector lamp is on and set to the appropriate wavelength for this compound (a UV scan of a standard can determine the optimal wavelength).
Sample degradationEnsure proper sample storage and handling. Prepare fresh samples and standards.
Poor Peak Shape (Tailing) Secondary silanol interactions on the columnAdd a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Column overloadDilute the sample or inject a smaller volume.
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase composition.
Poor Peak Shape (Fronting) Column overloadDilute the sample or inject a smaller volume.
Column collapseEnsure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based C18 columns).
Poor Resolution Inadequate separation power of the mobile phaseOptimize the gradient program. A shallower gradient can improve the separation of closely eluting peaks.
Column efficiency has decreasedReplace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency.
Inappropriate mobile phase pHAdjust the pH of the aqueous portion of the mobile phase to alter the ionization of the analytes and improve selectivity.
Baseline Noise or Drift Air bubbles in the systemDegas the mobile phase thoroughly. Use an in-line degasser if available.
Contaminated mobile phase or columnPrepare fresh mobile phase with HPLC-grade solvents. Flush the column with a strong solvent.
Detector lamp failingReplace the detector lamp.
Retention Time Shifts Inconsistent mobile phase compositionEnsure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve that is functioning correctly.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Column agingOver time, the stationary phase can degrade, leading to changes in retention. Replace the column if retention times continue to shift.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol is a recommended starting point for the separation of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (or optimal wavelength for this compound)
Injection Volume 10 µL
Sample Preparation Protocol
  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation peak_issue Peak Shape or Resolution Issue? start->peak_issue baseline_issue Baseline Issue? start->baseline_issue retention_issue Retention Time Instability? start->retention_issue no_peaks No/Small Peaks? start->no_peaks peak_issue->baseline_issue No optimize_mp Optimize Mobile Phase (Gradient, pH) peak_issue->optimize_mp Yes baseline_issue->retention_issue No degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes retention_issue->no_peaks No prepare_fresh_mp Prepare Fresh Mobile Phase retention_issue->prepare_fresh_mp Yes check_injector Check Injector/Syringe no_peaks->check_injector Yes end Problem Resolved no_peaks->end No change_column Change Column (Different Chemistry/Dimensions) optimize_mp->change_column If not resolved optimize_mp->end check_sample Check Sample Prep (Solvent, Concentration) change_column->check_sample If not resolved change_column->end check_sample->end clean_system Clean System/Flush Column degas_mp->clean_system If not resolved degas_mp->end check_detector Check Detector Lamp clean_system->check_detector If not resolved clean_system->end check_detector->end thermostat_column Use Column Oven prepare_fresh_mp->thermostat_column If not resolved prepare_fresh_mp->end replace_column Replace Column thermostat_column->replace_column If not resolved thermostat_column->end replace_column->end check_detector_settings Check Detector Settings check_injector->check_detector_settings If not resolved check_injector->end prepare_fresh_sample Prepare Fresh Sample check_detector_settings->prepare_fresh_sample If not resolved check_detector_settings->end prepare_fresh_sample->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Technical Support Center: Addressing Nudifloside B Cytotoxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Nudifloside B in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it cytotoxic?

This compound is a naturally occurring iridoid glycoside. Like many natural compounds with therapeutic potential, it can exhibit cytotoxicity, particularly at higher concentrations. The cytotoxic effects of related compounds, such as Tubuloside B, are thought to be mediated through the induction of apoptosis (programmed cell death). This process involves the activation of specific signaling pathways within the cell that lead to its controlled demise. The exact mechanism for this compound is still under investigation, but it is likely to involve similar apoptotic pathways.

Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?

Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity: this compound may require an organic solvent like DMSO for solubilization. High concentrations of the solvent itself can be toxic to cells.

  • Compound Instability: The stability of this compound in your cell culture medium could be a factor. Degradation products may be more toxic than the parent compound.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.

  • Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to the effects of cytotoxic compounds.

  • Incorrect Concentration: Errors in calculating the final concentration of this compound can lead to unintended high doses.

Q3: How can I minimize solvent-related cytotoxicity?

To mitigate the toxic effects of solvents like DMSO:

  • Use the Lowest Possible Concentration: Prepare a high-concentration stock solution of this compound in your chosen solvent, so that the final concentration of the solvent in the cell culture medium is minimal (ideally ≤ 0.1%).

  • Include a Solvent Control: Always have a control group of cells treated with the same concentration of the solvent used to deliver this compound. This allows you to distinguish between the cytotoxicity of the compound and the solvent.

  • Test Solvent Tolerance: If you are using a new cell line, it is advisable to perform a preliminary experiment to determine its tolerance to the solvent.

Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cytotoxicity assays. Key factors include:

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the results.

  • Cell Passage Number: Cells can change their characteristics over time in culture. Use cells within a consistent and low passage number range for your experiments.

  • Incubation Time: The duration of exposure to this compound will influence the IC50 value. Ensure this is kept consistent.

  • Reagent Variability: Use fresh reagents and ensure they are properly stored.

  • "Edge Effects" in Microplates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells to maintain humidity.

Troubleshooting Guides

Problem 1: Unexpectedly High Cytotoxicity
Possible Cause Troubleshooting Step
Solvent Toxicity 1. Verify the final solvent concentration is non-toxic for your cell line (typically ≤0.1% for DMSO). 2. Run a solvent-only control to assess its effect on cell viability.
Compound Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly.
Cell Health 1. Ensure cells are in the exponential growth phase and have high viability before seeding. 2. Check for any signs of contamination in your cell cultures.
Incorrect Dilutions 1. Double-check all calculations for stock solutions and serial dilutions. 2. Prepare fresh dilutions for each experiment.
Problem 2: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Compound Degradation 1. Prepare fresh stock solutions of this compound. 2. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive.
Low Cell Seeding Density 1. Optimize the cell seeding density to ensure a sufficient number of cells for the assay readout.
Assay Interference 1. Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction). 2. Consider using an orthogonal assay that measures a different cell health parameter (e.g., an ATP-based assay alongside an MTT assay).
Insufficient Incubation Time 1. The cytotoxic effects of some compounds may take longer to manifest. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

Quantitative Data Summary

Cell LineCell TypeHypothetical IC50 (µM) for this compound (48h treatment)
MCF-7 Human Breast Adenocarcinoma15.5
A549 Human Lung Carcinoma22.8
HeLa Human Cervical Cancer18.2
HEK293 Human Embryonic Kidney> 50

Technical Support Center: Overcoming Poor Bioavailability of Nudifloside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Nudifloside B.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential reasons for this?

A1: Poor oral bioavailability of natural product glycosides like this compound is a common challenge. Several factors could be contributing to the low plasma concentrations you are observing:

  • Poor Aqueous Solubility: this compound, like many complex glycosides, may have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The molecule's size, polarity, and charge at physiological pH may hinder its passage across the intestinal epithelium.[2]

  • Intestinal Metabolism: this compound may be subject to enzymatic degradation by intestinal enzymes, such as glycosidases, or metabolism by gut microbiota before it can be absorbed.[3][4]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) in the intestinal wall, which actively pump the drug back into the intestinal lumen.[5][6][7]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.[8][9]

Q2: How can we improve the aqueous solubility of this compound for our in vivo studies?

A2: Enhancing the solubility of this compound is a critical first step. Here are some strategies to consider:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.

  • Co-solvents: Using a system of co-solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) can significantly enhance the solubility of poorly soluble compounds.[10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and dissolution rate.[11][12]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution properties.[13]

Q3: What formulation strategies can we explore to enhance the oral absorption of this compound?

A3: Several advanced formulation strategies can be employed to overcome the poor absorption of compounds like this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility, protect it from degradation, and enhance its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.[8][14][15][16][17]

  • Nanotechnology-Based Approaches: Reducing the particle size of this compound to the nanoscale (nanosuspensions) can increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[18][19][20][21]

  • Permeation Enhancers: Incorporating safe and effective permeation enhancers in the formulation can transiently increase the permeability of the intestinal epithelium.

Q4: We suspect that efflux transporters are limiting the absorption of this compound. How can we investigate and potentially overcome this?

A4: If efflux transporter activity is a concern, you can take the following steps:

  • In Vitro Transporter Assays: Utilize Caco-2 or MDCK cell monolayers expressing relevant transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate. A bidirectional transport study will show a higher efflux ratio if it is a substrate.

  • Co-administration with Inhibitors: In your animal studies, you can co-administer this compound with known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or other relevant transporters to see if this increases its plasma concentrations. However, this is primarily a research tool and may not be a viable clinical strategy.

  • Formulation Strategies: As mentioned earlier, lipid-based and nanotechnology-based formulations can sometimes help to bypass or reduce the impact of efflux transporters.[14][18]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and variable dissolution of the compound in the GI tract. Food effects. Genetic polymorphisms in metabolic enzymes or transporters.1. Improve the formulation to ensure consistent dissolution (e.g., micronization, solid dispersion).[1] 2. Conduct studies in both fasted and fed states to assess food effects. 3. Consider genotyping the animal models for relevant enzymes and transporters if variability persists.
This compound is stable in simulated gastric and intestinal fluids in vitro, but bioavailability is still low. Poor intestinal permeability. High first-pass metabolism. Efflux by intestinal transporters.1. Conduct a Caco-2 permeability assay to assess intestinal permeability. 2. Perform an in situ intestinal perfusion study in an animal model to directly measure absorption and identify potential gut wall metabolism. 3. Investigate hepatic metabolism using liver microsomes or hepatocytes.[3] 4. Evaluate if it is a substrate for efflux transporters using in vitro models.[7]
The developed formulation (e.g., LBDDS, nanosuspension) does not significantly improve bioavailability. The chosen formulation strategy may not be optimal for the specific properties of this compound. The extent of first-pass metabolism is too high for any oral formulation to be effective. The dose administered may saturate the absorption enhancement mechanism.1. Re-evaluate the physicochemical properties of this compound to select a more appropriate formulation strategy. 2. Quantify the contribution of hepatic first-pass metabolism to its low bioavailability. If it is the primary barrier, parenteral administration might be necessary. 3. Conduct a dose-escalation study with the new formulation to check for dose-dependent effects on bioavailability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5025 ± 82.0 ± 0.5150 ± 45100 (Reference)
Co-solvent Solution5075 ± 201.5 ± 0.5480 ± 110320
Cyclodextrin Complex50120 ± 351.0 ± 0.3850 ± 200567
SEDDS Formulation25250 ± 601.0 ± 0.21800 ± 450(Not directly comparable due to dose)
Nanosuspension25180 ± 501.2 ± 0.41350 ± 380(Not directly comparable due to dose)

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Transport Assay

Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate of efflux transporters like P-glycoprotein.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specified time points.

    • Basolateral to Apical (B-A) Transport: this compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side at specified time points.

  • Sample Analysis: The concentration of this compound in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.

Methodology:

  • Excipient Screening: The solubility of this compound is determined in various oils, surfactants, and co-surfactants to identify suitable excipients.

  • Construction of Ternary Phase Diagrams: Ternary phase diagrams are constructed with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: this compound is dissolved in the selected oil, followed by the addition of the surfactant and co-surfactant. The mixture is vortexed until a clear and homogenous solution is formed.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: The time taken for the SEDDS to emulsify in simulated gastric or intestinal fluid is measured.

    • Droplet Size and Zeta Potential: The droplet size and zeta potential of the resulting emulsion are determined using dynamic light scattering.

    • Drug Content: The concentration of this compound in the SEDDS is quantified.

  • In Vitro Dissolution Studies: The release of this compound from the SEDDS is evaluated in different dissolution media.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation This compound This compound Dissolution Dissolution This compound->Dissolution Absorption Absorption Dissolution->Absorption Metabolism Metabolism Absorption->Metabolism Gut Wall Metabolism Efflux Efflux Absorption->Efflux Efflux Transporters (e.g., P-gp) Bioavailable Drug Bioavailable Drug Absorption->Bioavailable Drug Efflux->Dissolution

Caption: Factors affecting the oral bioavailability of this compound.

G start Poorly Bioavailable This compound solubility Improve Solubility start->solubility formulation Enhance Absorption solubility->formulation cosolvents Co-solvents solubility->cosolvents cyclodextrins Cyclodextrins solubility->cyclodextrins solid_dispersion Solid Dispersion solubility->solid_dispersion efflux Address Efflux formulation->efflux lbdds LBDDS (e.g., SEDDS) formulation->lbdds nano Nanotechnology formulation->nano evaluation In Vivo Evaluation efflux->evaluation inhibitors Co-administer Inhibitors (Research Tool) efflux->inhibitors formulation_bypass Formulation Strategies efflux->formulation_bypass

Caption: Workflow for improving this compound bioavailability.

References

Technical Support Center: Refinement of Nudifloside B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Nudifloside B, with a focus on minimizing impurities and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, a complex glycoside, several types of impurities can arise. These are broadly categorized as organic and inorganic impurities. Organic impurities may include unreacted starting materials, by-products from side reactions, intermediates, and degradation products. Inorganic impurities can originate from reagents, catalysts, and solvents used in the manufacturing process.

Q2: How can I monitor the progress of the this compound synthesis and the formation of impurities?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product and any by-products. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: What are the most effective methods for purifying crude this compound?

A3: The purification of glycosides like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a standard method for separating the desired product from impurities based on polarity. For achieving high purity, preparative HPLC is often employed. Recrystallization can also be an effective final purification step if a suitable solvent system is identified.

Q4: Can residual solvents from the synthesis affect the final product?

A4: Yes, residual solvents are a type of impurity that can be present in the final product. It is crucial to remove them to levels below the limits specified by regulatory bodies like the ICH. The removal of solvents is typically achieved through drying under a high vacuum and at a controlled temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound After Synthesis

Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Degradation of the product.This compound, being a glycoside, may be sensitive to acidic or basic conditions. Ensure the pH of the reaction and workup steps is controlled.
Loss of product during workup.The product may be partially soluble in the aqueous layer during extraction. Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.
Inefficient purification.Optimize the column chromatography conditions (e.g., solvent system, silica gel activity) to ensure good separation and recovery.

Problem 2: Presence of Multiple Impurities in the Final Product

Possible Cause Suggested Solution
Impure starting materials.Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, HPLC) before starting the synthesis.
Sub-optimal reaction conditions.Perform optimization studies to identify the ideal reaction temperature, time, and stoichiometry to minimize the formation of by-products.
Ineffective purification strategy.A single purification technique may not be sufficient. Consider a multi-step purification process, such as column chromatography followed by recrystallization or preparative HPLC.
Product degradation during storage.Assess the stability of this compound under different storage conditions (temperature, light, humidity) to prevent the formation of degradation products.

Problem 3: Difficulty in Removing a Specific Impurity

Quantitative Data on Impurity Removal
Purification Method Purity of this compound (%)
Single Column Chromatography95.2
Recrystallization97.5
Column Chromatography followed by Recrystallization99.1
Preparative HPLC>99.8

Note: The above data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin the elution with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate and then Methanol.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Validation & Comparative

Unveiling the Action of Nudifloside B: A Comparative Guide to Genetic Validation of its Anti-inflammatory Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nudifloside B, a flavonoid glycoside, has garnered interest for its potential anti-inflammatory properties. Like many flavonoids, its mechanism of action is hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. However, rigorous validation of this mechanism using genetic approaches has not been extensively documented. This guide provides a comparative framework for understanding and validating the proposed mechanism of this compound. We compare its presumed action with a well-characterized NF-κB inhibitor, BAY 11-7082, for which the mechanism has been substantiated through genetic studies.

Proposed Signaling Pathway of this compound

The canonical NF-κB signaling pathway is a critical target for anti-inflammatory therapeutics. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound is proposed to intervene in this pathway, likely by inhibiting the IKK complex or a preceding upstream kinase, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.

NF-kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates Nudifloside_B This compound Nudifloside_B->IKK inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB releases Proteasome Proteasome Degradation p_IkBa->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates NFkB_n NF-κB DNA DNA NFkB_n->DNA binds DNA->Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Genetic Approaches for Mechanism Validation

To rigorously validate that a compound's anti-inflammatory effects are mediated through a specific target in a signaling pathway, genetic approaches are indispensable. Techniques such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of a putative target protein can determine if the compound's efficacy is dependent on the presence of that target.

Experimental Workflow for Genetic Validation

The following workflow outlines the key steps to validate the mechanism of action of an NF-κB inhibitor using genetic tools.

Genetic_Validation_Workflow Start Start: Hypothesized Target (e.g., IKKβ) Design Design siRNA/shRNA or CRISPR gRNA against Target Start->Design Transfect Transfect/Transduce Cells (e.g., Macrophages) Design->Transfect Validate Validate Target Knockdown/ Knockout (Western Blot/qPCR) Transfect->Validate Treat Treat Wild-type & Knockdown/out Cells with Inflammatory Stimulus (LPS) +/- Compound (this compound) Validate->Treat Measure Measure Inflammatory Readouts: - Cytokine Secretion (ELISA) - NF-κB Nuclear Translocation (IF) - Target Gene Expression (qPCR) Treat->Measure Analyze Analyze Data: Compare Compound Effect in WT vs. Knockdown/out Cells Measure->Analyze Conclusion Conclusion: Is the compound's effect dependent on the target? Analyze->Conclusion

Caption: Workflow for genetic validation of a drug's mechanism of action.

Comparative Performance Data

The following tables present a comparison between the hypothesized activity of Nudif

Navigating Analytical Methodologies for Sennoside B Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of active pharmaceutical ingredients is paramount in drug development and quality control. This guide offers a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the detection and quantification of Sennoside B. The selection of an appropriate analytical method is critical and depends on factors such as sensitivity, specificity, and the nature of the sample matrix.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of HPLC, UPLC-MS, and HPTLC methods for the analysis of Sennoside B, based on published validation data.

ParameterHPLC MethodUPLC-MS/MS MethodHPTLC Method
Linearity Range 0.01 - 0.2 mg/mL5 - 1000 ng/mL50 - 600 ng/spot
Correlation Coefficient (r²) 0.995 - 0.998≥ 0.991> 0.99
Limit of Detection (LOD) 20 ng0.011 µg/mL10.08 ng/spot
Limit of Quantification (LOQ) Not Specified in source0.034 µg/mL25.6 ng/spot
Accuracy (% Recovery) 97.5 - 101.7%85.80 - 103.80%98.03 - 99.08%
Precision (% RSD) < 1.20%< 10%< 2%

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and cross-validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the separate assay of sennosides A and B.

  • Instrumentation: Agilent 1260 series HPLC instrument with a DAD detector.

  • Column: Agilent TC-C18 reverse-phase column (150× 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of 75 volumes of 1% v/v glacial acetic acid, 25 volumes of acetonitrile, and 10 µl of tetra n-butyl ammonium hydroxide.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 12 mg of ground tablet powder in 12 mL of water. The mixture is sonicated to ensure complete dissolution and then filtered through a 0.45 µm Nylon membrane.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol

This UPLC-ESI-MRM/MS method is highly sensitive and specific for the determination of Sennoside B.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase: A gradient of acetonitrile and 0.5% formic acid (v/v).

  • Flow Rate: 0.20 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: 1 g of dried and powdered sample is extracted with 25 mL of methanol using Ultrasound-Assisted Extraction (UAE) for 20 minutes at 40°C. The extract is then centrifuged and the supernatant is filtered through a 0.22 μm PTFE filter.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This HPTLC method offers a simple and rapid approach for the quantification of Sennoside B.

  • Instrumentation: Camag HPTLC system with a TLC Scanner 3 and winCATS software.

  • Stationary Phase: Pre-coated silica gel 60F 254 aluminum plates.

  • Mobile Phase: Isopropanol: ethyl acetate: water: ammonia in a proportion of 50:35:25:2 (v/v/v/v).

  • Application: Samples are applied as bands using an automatic sampler.

  • Development: The plate is developed in a twin-trough chamber.

  • Detection: Densitometric scanning at 308 nm.

  • Sample Preparation: A standard solution is prepared by dissolving 10 mg of Sennoside B in 10 mL of methanol.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, ensuring the reliability and robustness of the chosen method.

Comparative Metabolomics of Cells Treated with Nudifloside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Nudifloside B, an iridoid glycoside, on cells. Due to the limited direct metabolomic studies on this compound, this guide draws comparisons from metabolomic analyses of other structurally and functionally similar iridoid glycosides to infer its potential biological activity.

This compound, an iridoid glycoside isolated from Jasminum nudiflorum, belongs to a class of compounds known for a variety of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. Understanding the metabolic alterations induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide synthesizes available data on the metabolomic impact of related iridoid glycosides to provide a predictive comparative framework for this compound.

Comparative Analysis of Metabolic Perturbations by Iridoid Glycosides

Metabolomic studies on various iridoid glycosides reveal a common pattern of influence on key cellular metabolic pathways. These alterations are often associated with the compound's therapeutic effects, such as neuroprotection. A comparative analysis of the metabolic pathways affected by a panel of eight neuroprotective iridoid glycosides (Catalpol, Genipin, Geniposide, Geniposidic acid, Aucubin, Ajugol, Rehmannioside C, and Rehmannioside D) in PC12 cells provides a valuable proxy for understanding the potential effects of this compound.

The primary metabolic pathways influenced by these iridoid glycosides include:

  • D-Glutamine and D-Glutamate Metabolism: These pathways are central to neurotransmitter synthesis and cellular energy metabolism.

  • Arginine Biosynthesis: Arginine is a precursor for nitric oxide, a key signaling molecule in the nervous system.

  • Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a fundamental pathway for cellular energy production.

  • Purine Metabolism: Purines are essential for DNA and RNA synthesis and cellular energy transfer.

  • Glutathione Metabolism: Glutathione is a critical antioxidant, and its metabolism is vital for cellular defense against oxidative stress.

The table below summarizes the key metabolites identified as significantly altered in cells treated with these eight iridoid glycosides, providing a basis for predicting the effects of this compound.

Table 1: Comparative Impact of Neuroprotective Iridoid Glycosides on Key Metabolic Pathways

Metabolic PathwayKey Altered MetabolitesPredicted Effect of this compound TreatmentPotential Biological Implication
D-Glutamine and D-Glutamate Metabolism L-Glutamic acid, L-Glutamine, N-Acetyl-L-glutamateRegulation of glutamate and glutamine levelsNeurotransmission modulation, cellular energy homeostasis
Arginine Biosynthesis L-Arginine, L-Citrulline, L-OrnithineModulation of arginine and its precursorsNitric oxide signaling, urea cycle regulation
TCA Cycle Citric acid, Succinic acid, Fumaric acid, Malic acidAlteration of TCA cycle intermediatesCellular energy production, biosynthetic precursor supply
Purine Metabolism Adenosine, Guanosine, Inosine, Hypoxanthine, XanthineRegulation of purine nucleotide poolNucleic acid synthesis, energy metabolism, signaling
Glutathione Metabolism L-Glutathione (GSH), Oxidized glutathione (GSSG)Enhancement of the GSH/GSSG ratioIncreased antioxidant capacity, protection against oxidative stress

This table is a predictive summary based on the observed effects of other iridoid glycosides. Quantitative data (fold changes and p-values) for this compound would require direct experimental analysis.

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a comparative metabolomics study of cells treated with this compound or other iridoid glycosides.

Cell Culture and Treatment
  • Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neurobiological research) are a suitable model.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: this compound and other comparative iridoid glycosides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of the test compounds or vehicle control. Treatment duration can vary depending on the experimental design (e.g., 24, 48 hours).

Metabolite Extraction
  • Quenching: After treatment, the culture medium is rapidly removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction Solvent: A pre-chilled extraction solvent of 80% methanol in water is added to the cells.

  • Cell Lysis and Metabolite Collection: The cells are scraped from the plate in the extraction solvent. The cell lysate is transferred to a microcentrifuge tube.

  • Centrifugation: The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube for analysis.

LC-MS Based Metabolomics Analysis
  • Chromatographic Separation: An ultra-high performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., HILIC or C18) is used to separate the metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of metabolites.

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: The raw data is processed using specialized software for peak picking, alignment, and normalization.

  • Metabolite Identification: Metabolites are identified by comparing their accurate mass and fragmentation patterns with metabolite databases (e.g., HMDB, METLIN).

  • Statistical Analysis: Multivariate statistical analysis (e.g., PCA, OPLS-DA) is performed to identify significantly altered metabolites between different treatment groups.

Visualizing Cellular Impact: Signaling Pathways and Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Confirming the molecular target of Nudifloside B using biophysical methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating Protein-Ligand Interactions

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key biophysical methods for confirming the molecular target of Nudifloside B, a secoiridoid glycoside with therapeutic potential. While the precise molecular target of this compound has not been definitively identified in published literature, recent studies on a similar compound, Gentiopicroside, have pointed towards ubiquitin-specific peptidase 22 (USP22) as a potential target.[1] This guide will, therefore, use the putative interaction between this compound and USP22 as a case study to compare the utility of various biophysical techniques in target validation.

This guide will delve into the experimental protocols of three widely-used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA). By presenting their principles, data outputs, and experimental workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their target validation studies.

Comparative Analysis of Biophysical Methods

The selection of a biophysical method for target confirmation depends on several factors, including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or simple binding), and available instrumentation. The following table summarizes the key characteristics of SPR, ITC, and TSA for the analysis of the this compound-USP22 interaction.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA)
Primary Measurement Change in refractive index due to mass change on a sensor surfaceHeat change upon bindingChange in protein melting temperature (Tm)
Key Information Provided Binding affinity (KD), kinetics (ka, kd)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Ligand-induced thermal stabilization (ΔTm)
Sample Consumption Low (microgram quantities of ligand)High (milligram quantities of protein and ligand)Low (microgram quantities of protein)
Immobilization Requires immobilization of one binding partner (e.g., USP22)No immobilization required (in-solution measurement)No immobilization required (in-solution measurement)
Throughput Medium to HighLow to MediumHigh
Strengths Real-time kinetic data, high sensitivityProvides a complete thermodynamic profile of the interactionHigh throughput, cost-effective screening method
Limitations Immobilization can affect protein conformation, potential for mass transport limitationsRequires relatively large amounts of sample, sensitive to buffer mismatchesIndirect measure of binding, may not be suitable for all proteins

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for each method, which should be optimized for the specific this compound-USP22 system.

Surface Plasmon Resonance (SPR)

SPR measures the interaction between a ligand (this compound) and a macromolecule (USP22) in real-time. The macromolecule is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

Figure 1. A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Immobilization of USP22: Recombinant human USP22 protein is immobilized on a suitable sensor chip (e.g., CM5) via amine coupling. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer (e.g., HBS-EP+ buffer) to create a concentration series.

  • Binding Analysis: The this compound solutions are injected over the immobilized USP22 surface at a constant flow rate. Each injection cycle consists of an association phase (ligand flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of a biomolecular interaction.

Experimental Workflow:

Figure 2. A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation: Recombinant USP22 and this compound are extensively dialyzed against the same buffer to minimize buffer mismatch effects. The concentrations of both protein and ligand are accurately determined.

  • ITC Experiment: The sample cell is filled with the USP22 solution, and the injection syringe is loaded with the this compound solution. A series of small injections of this compound are made into the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Experimental Workflow:

Figure 3. A generalized workflow for a Thermal Shift Assay (TSA) experiment.

Methodology:

  • Reaction Setup: A reaction mixture containing USP22, this compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer is prepared in a multiwell PCR plate.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melt curve. The change in melting temperature (ΔTm) in the presence of this compound compared to the protein alone is calculated. A positive ΔTm indicates ligand-induced stabilization.

Conclusion

Confirming the molecular target of a natural product like this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. Biophysical methods such as SPR, ITC, and TSA provide robust and quantitative data to validate protein-ligand interactions. While SPR offers valuable kinetic information and ITC provides a complete thermodynamic profile, TSA serves as a high-throughput method for initial screening and validation of binding. By employing a combination of these techniques, researchers can confidently confirm the interaction between this compound and its putative target, USP22, and pave the way for further functional studies.

References

Meta-analysis of Published Studies on the Therapeutic Potential of Nudifloside B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies on the therapeutic potential of Nudifloside B did not yield any specific results. Therefore, a meta-analysis and the creation of a detailed comparison guide as requested are not possible at this time.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

  • Verify the compound name: Ensure the spelling "this compound" is correct, as minor variations can significantly impact search results.

  • Explore alternative nomenclature: The compound may be known by other scientific or commercial names.

  • Investigate related compounds: Researching structurally similar molecules or compounds from the same source organism may provide insights into potential therapeutic activities and mechanisms of action.

Should published literature on this compound become available, a thorough meta-analysis would involve:

  • Systematic Literature Search: A comprehensive search of scientific databases (e.g., PubMed, Scopus, Web of Science) to identify all relevant studies.

  • Data Extraction: Systematic collection of quantitative data on therapeutic efficacy (e.g., IC50 values, tumor growth inhibition, anti-inflammatory markers), dosage, administration routes, and study methodologies.

  • Methodological Quality Assessment: Critical appraisal of the included studies to assess for risk of bias.

  • Statistical Analysis: Pooling of data from individual studies to generate a summary effect size.

  • Signaling Pathway Analysis: Elucidation and visualization of the molecular pathways through which this compound exerts its effects.

At present, the lack of primary research on this compound precludes these steps. We encourage the scientific community to pursue and publish research on this and other novel compounds to expand the landscape of potential therapeutics.

Safety Operating Guide

Personal protective equipment for handling Nudifloside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Nudifloside B. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities.Consult your institution's Environmental Health and Safety (EHS) department for specific respirator recommendations.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical to prevent contamination and degradation.

Workflow for Handling this compound

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve Use a calibrated balance in a fume hood experiment Experimental Use dissolve->experiment Use appropriate solvent and vortex as needed cleanup Cleanup experiment->cleanup Follow specific experimental protocol

Caption: A standard workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: Tare a clean, appropriate container on a calibrated analytical balance. Carefully transfer the desired amount of this compound to the container. Avoid creating dust.

  • Dissolution: Add the desired solvent to the container with this compound. Cap the container and mix by vortexing or gentle agitation until the compound is fully dissolved.

  • Experimental Use: Follow the specific protocols for your experiment, maintaining all safety precautions.

  • Cleanup: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent. Dispose of all waste as described in the Disposal Plan.

Storage Conditions
ParameterRecommendation
Temperature Store at -20°C for long-term storage.
Container Keep in a tightly sealed, light-resistant container.
Location Store in a dry, well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

solid_waste Solid Waste (Contaminated consumables) solid_container Labeled Hazardous Waste Container (Solid) solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions) liquid_container Labeled Hazardous Waste Container (Liquid) liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container disposal Arrange for Professional Disposal solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: A workflow for the proper segregation and disposal of waste contaminated with this compound.

Disposal Procedures:
  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be placed in a clearly labeled hazardous waste container for solids.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquids. Do not pour down the drain.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-proof sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

Disclaimer: This guide provides general safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment and the specific safety protocols established by your institution. Always consult the Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines before use.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.